2,3-Dimethyl-1-pentanol

Description

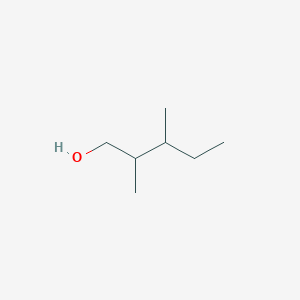

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBBFRQOCRYDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025142 | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 313 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

142 °F (NTP, 1992), 61 °C | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992) | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10143-23-4 | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20256 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L86741YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYL-1-PENTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1-pentanol from 2,3-dimethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 2,3-dimethylpentanal to 2,3-Dimethyl-1-pentanol. The document details three primary methodologies: reduction by sodium borohydride, reduction by lithium aluminum hydride, and catalytic hydrogenation. Each section includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries. This compound, a branched-chain primary alcohol, serves as a versatile building block, and its efficient synthesis from the corresponding aldehyde, 2,3-dimethylpentanal, is of significant interest.[1] This guide explores the practical application of common and robust reduction methods for this specific transformation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring, purification, and characterization.

Table 1: Physicochemical Properties of 2,3-dimethylpentanal and this compound

| Property | 2,3-dimethylpentanal | This compound |

| Molecular Formula | C₇H₁₄O | C₇H₁₆O |

| Molecular Weight | 114.19 g/mol | 116.20 g/mol [2] |

| Boiling Point | Not available | 155-156 °C at 760 mmHg[2] |

| Density | Not available | 0.839 g/mL at 23.3 °C[2] |

| Solubility in Water | Not available | 1 to 5 mg/mL at 22.5 °C[2] |

| Flash Point | Not available | 142 °F[2] |

Synthetic Pathways

The reduction of 2,3-dimethylpentanal to this compound can be effectively achieved through several established methods. The choice of reagent and reaction conditions can influence the yield, purity, and scalability of the synthesis. The general transformation is depicted below:

Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[3] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a convenient choice for laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpentanal (1 equivalent) in methanol or ethanol (10 volumes).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic, or by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with diethyl ether or dichloromethane (3 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.[4]

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes.[5] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF).

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Addition of Aldehyde: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 2,3-dimethylpentanal (1 equivalent) in the same anhydrous solvent dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.[6]

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether or THF.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[7]

Catalytic Hydrogenation

Catalytic hydrogenation is an effective and scalable method for the reduction of aldehydes, often employed in industrial settings.[1] This process involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel.

-

Reaction Setup: In a high-pressure hydrogenation vessel, add 2,3-dimethylpentanal (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate. Add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 25-80 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC or TLC.

-

Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.[8]

Comparative Data of Reduction Methods

The selection of a reduction method often depends on factors such as scale, available equipment, and desired selectivity. Table 2 provides a qualitative comparison of the three discussed methods.

Table 2: Comparison of Reduction Methods for Aldehydes

| Feature | Sodium Borohydride | Lithium Aluminum Hydride | Catalytic Hydrogenation |

| Reactivity | Mild, selective for aldehydes/ketones[3] | Strong, non-selective[5] | Variable, depends on catalyst and conditions |

| Solvent | Protic (e.g., EtOH, MeOH) | Aprotic (e.g., Et₂O, THF) | Various (e.g., EtOH, EtOAc) |

| Conditions | Ambient temperature and pressure | 0 °C to room temperature, anhydrous | Elevated temperature and pressure |

| Work-up | Simple acidic or aqueous quench | Careful multi-step quench[6] | Filtration of catalyst |

| Safety | Relatively safe | Pyrophoric, reacts violently with water | Flammable H₂ gas under pressure |

| Scalability | Good for lab scale | Suitable for lab scale, requires caution | Excellent for industrial scale[1] |

Experimental Workflow Visualization

A generalized workflow for the synthesis and purification of this compound is illustrated below.

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Spectral data available.[9][10] |

| ¹³C NMR | Spectral data available.[9] |

| IR Spectroscopy | Spectral data available.[9] |

| Mass Spectrometry | Spectral data available.[9] |

Conclusion

The synthesis of this compound from 2,3-dimethylpentanal can be accomplished through various reliable reduction methods. Sodium borohydride offers a safe and convenient option for laboratory-scale synthesis. Lithium aluminum hydride provides a more powerful alternative, albeit with more stringent handling requirements. For large-scale industrial production, catalytic hydrogenation is often the most efficient and economical choice. The detailed protocols and comparative data presented in this guide are intended to aid researchers in selecting the optimal synthetic route and successfully executing the transformation.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. This compound | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. Workup [chem.rochester.edu]

- 7. Purification [chem.rochester.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(10143-23-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethyl-1-pentanol (CAS No. 10143-23-4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's structural characteristics, physicochemical data, and key chemical reactions, including detailed experimental protocols. Furthermore, it includes spectral data and visualizations to facilitate a thorough understanding of this branched-chain primary alcohol.

Introduction

This compound is a seven-carbon branched-chain primary alcohol. Its structure, featuring two methyl groups on the pentyl backbone, imparts specific physical and chemical characteristics that are of interest in various chemical applications. As an alcohol, it undergoes typical reactions such as oxidation and esterification, making it a potential intermediate in organic synthesis. This guide aims to consolidate available data on its properties and reaction protocols to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 155-156 °C (311-313 °F) at 760 mmHg | [1] |

| Melting Point | -30.45 °C (estimate) | [3] |

| Density | 0.839 g/mL at 23.3 °C (73.9 °F) | [1] |

| Solubility | 1 to 5 mg/mL in water at 22.5 °C (72.5 °F) | [1][2] |

| Flash Point | 61 °C (142 °F) | [1] |

| Vapor Pressure | 1 mmHg at 50 °C (122 °F) | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available. | [4] |

| ¹³C NMR | Spectra available. | [5] |

| Infrared (IR) | Spectra available, showing characteristic O-H and C-O stretching. | [6] |

| Mass Spectrometry (MS) | Mass spectra available. | [5] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the catalytic hydrogenation of its corresponding aldehyde, 2,3-dimethylpentanal.

Reaction:

Experimental Workflow for Synthesis:

References

An In-depth Technical Guide to 2,3-Dimethyl-1-pentanol (CAS: 10143-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentanol is a branched-chain primary alcohol with the chemical formula C7H16O.[1] It is a clear, colorless liquid with a characteristic alcohol odor.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis and purification methods, spectroscopic data, safety information, and its potential role in metabolic studies.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical method development.

| Property | Value | Source |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 10143-23-4 | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 155-156 °C (311-313 °F) at 760 mmHg | [1] |

| Density | 0.839 g/cm³ at 23.3 °C (73.9 °F) | [1] |

| Solubility in Water | Slightly soluble (1 to 5 mg/mL at 22.5 °C) | [1] |

| Flash Point | 61 °C (142 °F) | [1] |

| Vapor Pressure | 1 mmHg at 50 °C (122 °F) | [1] |

Synthesis and Purification

The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of 2,3-dimethylpentanal.[3] This process involves the reduction of the aldehyde functional group to a primary alcohol.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This protocol describes a general procedure for the catalytic hydrogenation of an aldehyde to a primary alcohol.

Materials:

-

2,3-dimethylpentanal

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

-

The autoclave is charged with 2,3-dimethylpentanal and the chosen solvent.

-

The catalyst is carefully added to the mixture. The catalyst loading is typically between 1-5% by weight of the aldehyde.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to the desired pressure (typically ranging from 10 to 50 atm).

-

The reaction mixture is heated to the desired temperature (typically ranging from 50 to 150 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst.

-

The reaction progress is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

Purification: Fractional Distillation (General Procedure)

Due to the volatile nature of this compound, fractional distillation is an effective method for its purification.

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

The crude this compound is placed in the round-bottom flask with a few boiling chips.

-

The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.

-

The temperature should be monitored closely. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (155-156 °C) is collected in the receiving flask.

-

Fractions collected at lower or higher temperatures are discarded as impurities.

Analytical Methods

Gas chromatography is the most common and effective method for the analysis of this compound due to its volatility.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General Parameters)

This provides a general set of parameters for the GC-MS analysis of a C7 alcohol.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer detector.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is typically suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra available, shows characteristic peaks for the alkyl and hydroxyl protons. |

| ¹³C NMR | Spectra available, shows distinct signals for each of the seven carbon atoms. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing fragmentation patterns useful for identification. |

| Infrared (IR) Spectroscopy | Spectra available, displays a broad absorption band characteristic of the O-H stretching of an alcohol. |

Note: Detailed spectra can be found in public databases such as SpectraBase and the NIST WebBook.

Biological Activity and Metabolism

This compound serves as a model compound for studying the metabolism of branched-chain alcohols.[3] The primary metabolic pathway is believed to involve oxidation to the corresponding aldehyde and then to a carboxylic acid, a process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.[3]

Proposed Metabolic Pathway of this compound

Experimental Protocol: Alcohol Dehydrogenase (ADH) Activity Assay (General)

This protocol provides a general method for assaying ADH activity, which can be adapted for this compound.

Principle: The activity of ADH is determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer

-

Cuvettes

-

Buffer solution (e.g., 50 mM sodium pyrophosphate, pH 8.8)

-

NAD⁺ solution

-

Alcohol dehydrogenase (ADH) enzyme

-

Substrate solution (this compound in buffer)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, NAD⁺ solution, and the substrate solution.

-

Initiate the reaction by adding the ADH enzyme solution.

-

Immediately mix the contents of the cuvette by inversion.

-

Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.[3] In case of a spill, remove all sources of ignition and absorb the liquid with an inert material.[3]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethyl-1-pentanol, a branched-chain primary alcohol with significant applications in organic synthesis and as a potential biofuel.[1] The presence of two chiral centers at the C2 and C3 positions gives rise to four distinct stereoisomers.[1] This document details the structural relationships between these isomers, their physical and chemical properties, and methodologies for their synthesis and separation. Detailed experimental protocols, adapted from established methodologies for similar chiral alcohols, are provided to guide laboratory synthesis. Furthermore, this guide employs structured data presentation and visual diagrams to facilitate a deeper understanding of the core concepts.

Introduction to the Stereoisomerism of this compound

This compound (C7H16O) is a chiral alcohol possessing two stereogenic centers at carbons 2 and 3 of the pentane chain.[1] A stereogenic center is a carbon atom bonded to four different substituents, resulting in chirality. The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2^n stereoisomers. For this compound, with two such centers, there are 2^2 = 4 possible stereoisomers.[1]

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[1] The relationships are as follows:

-

(2R,3R)-2,3-dimethyl-1-pentanol and (2S,3S)-2,3-dimethyl-1-pentanol are a pair of enantiomers.

-

(2R,3S)-2,3-dimethyl-1-pentanol and (2S,3R)-2,3-dimethyl-1-pentanol are the second pair of enantiomers.

-

The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (e.g., (2R,3R) is a diastereomer of (2R,3S) and (2S,3R)).[1]

The precise three-dimensional arrangement, or absolute configuration, of each stereoisomer is critical in fields such as pharmaceuticals and fragrance, where chirality dictates biological activity and sensory properties.[1]

Stereoisomer Relationship Diagram

The logical relationships between the four stereoisomers of this compound are depicted in the diagram below. Enantiomeric pairs are shown as mirror images, while diastereomeric relationships connect non-mirror-image stereoisomers.

Caption: Relationships between the stereoisomers of this compound.

Data Presentation: Physical and Chemical Properties

Enantiomers possess identical physical properties such as boiling point, melting point, and density, differing only in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.[2]

The following table summarizes the known physical and chemical properties for the racemic mixture of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [3] |

| Molecular Weight | 116.20 g/mol | [3] |

| CAS Number | 10143-23-4 | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 155-156 °C (311-313 °F) at 760 mmHg | [3][4] |

| Density | 0.839 g/mL at 23.3 °C (73.9 °F) | [3][4] |

| Solubility in Water | 1 to 5 mg/mL at 22.5 °C (72.5 °F) | [3][4] |

| Flash Point | 61 °C (142 °F) | [3][4] |

| Specific Rotation [α] | Not available in the reviewed literature for individual stereoisomers. See note below. |

Synthesis and Separation Strategies

The preparation of enantiomerically pure this compound requires stereoselective synthesis or the resolution of a racemic mixture.

Synthesis

A common route to this compound is the reduction of the corresponding aldehyde, 2,3-dimethylpentanal.

-

Racemic Synthesis: Catalytic hydrogenation of 2,3-dimethylpentanal using catalysts like palladium, platinum, or nickel yields a racemic mixture of the alcohol.[1]

-

Stereoselective Synthesis: Asymmetric reduction of 2,3-dimethylpentanal using chiral catalysts or enzymes can produce an excess of one desired stereoisomer. This approach is crucial for obtaining specific enantiomers directly.

Separation (Resolution)

When a racemic mixture is synthesized, separation of the stereoisomers is necessary.

-

Enzymatic Kinetic Resolution: This is a powerful technique that utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer in a racemic mixture.[1] The acylated ester can then be separated from the unreacted alcohol enantiomer, and subsequent hydrolysis of the ester yields the other enantiomer in high purity.

-

Chromatographic Separation: Diastereomers can be separated using standard chromatographic techniques like column chromatography or HPLC due to their different physical properties. To separate enantiomers, they are often first converted into a mixture of diastereomers by reacting them with a chiral resolving agent.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a racemic mixture of this compound followed by the separation of its four stereoisomers.

Caption: General workflow for the synthesis and separation of stereoisomers.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and resolution of this compound stereoisomers. These protocols are adapted from established, peer-reviewed methodologies for analogous compounds and should be performed with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of Racemic this compound via Reduction

This protocol describes the reduction of 2,3-dimethylpentanal to produce a racemic mixture of this compound.

Materials:

-

2,3-Dimethylpentanal (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpentanal (e.g., 10.0 g) in methanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water (50 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

To the remaining aqueous solution, add saturated aqueous NH₄Cl (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude alcohol by fractional distillation or column chromatography on silica gel to obtain pure, racemic this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the separation of a pair of enantiomers from the racemic mixture using a lipase-catalyzed acylation.

Materials:

-

Racemic this compound (1.0 eq)

-

Lipase (e.g., Candida antarctica lipase B, CAL-B), immobilized

-

Acyl donor (e.g., vinyl acetate) (0.6 eq)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Molecular sieves (4 Å)

-

Round-bottom flask, magnetic stirrer, temperature-controlled bath

Procedure:

-

To a flame-dried 100 mL round-bottom flask containing a magnetic stirrer and activated 4 Å molecular sieves (1 g), add racemic this compound (e.g., 5.0 g) and anhydrous toluene (50 mL).

-

Add the immobilized lipase (e.g., 500 mg).

-

Add vinyl acetate (0.6 eq) to the mixture.

-

Stir the reaction at a constant temperature (e.g., 30 °C).

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion (typically when the ee of the unreacted alcohol is >98%). This may take several hours to days.

-

Filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel.

-

The unreacted, enantiomerically enriched this compound is one of the desired products.

-

The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of this compound, which can then be purified.

Conclusion

The four stereoisomers of this compound provide a clear example of the structural complexity arising from multiple stereogenic centers. While the physical properties of the racemic mixture are well-documented, a notable gap exists in the literature regarding the specific optical rotation of the individual stereoisomers. The synthesis and separation of these isomers rely on established principles of stereoselective chemistry, including asymmetric reduction and enzymatic kinetic resolution. The protocols and diagrams provided in this guide offer a robust framework for researchers engaged in the synthesis, analysis, and application of these and other chiral molecules, underscoring the importance of stereochemical control in modern chemistry and drug development.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. pcrest.com [pcrest.com]

- 3. This compound | C7H16O | CID 25006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 6. 1-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 7. 1-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

A Technical Guide to the Chiral Centers in 2,3-Dimethyl-1-pentanol

This guide provides a detailed analysis of the stereochemical features of 2,3-Dimethyl-1-pentanol, a branched-chain alcohol with applications in organic synthesis and as a potential biofuel additive.[1] A thorough understanding of its chiral centers is critical for professionals in chemical research and drug development, where stereoisomerism can significantly impact molecular properties and biological activity.

Identification of Chiral Centers

A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituents.[2] Such a configuration results in a molecule that is non-superimposable on its mirror image, a property known as chirality. To identify the chiral centers in this compound, a systematic examination of its carbon backbone is required.

The structure of this compound is as follows:

Upon analysis, two carbon atoms, C2 and C3, are identified as chiral centers.[1]

-

Carbon-2 (C2): This carbon is bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

A hydroxymethyl group (-CH2OH)

-

A sec-butyl group (-CH(CH3)CH2CH3)

-

-

Carbon-3 (C3): This carbon is bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

An ethyl group (-CH2CH3)

-

A 1-hydroxy-2-methylpropyl group (-CH(CH3)CH2OH)

-

Since both C2 and C3 are bonded to four distinct groups, this compound possesses two chiral centers. This gives rise to a total of 2n = 22 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[1] The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1]

Experimental Protocols: Assigning Absolute Configuration

The absolute configuration (R or S) of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Methodology for Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules provide a standardized method for ranking the substituents attached to a stereocenter.[3]

-

Atomic Number Priority: Priority is assigned to the atoms directly bonded to the chiral center based on their atomic number. The atom with the higher atomic number receives higher priority.[4][5]

-

First Point of Difference: If two or more atoms directly bonded to the chiral center are identical, the priority is determined by comparing the atoms attached to them, moving outwards from the stereocenter until a "first point of difference" is established.[6] The group with the atom of higher atomic number at this point receives higher priority.

-

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[4]

-

Determining R/S Configuration: Once priorities (1-4) are assigned, the molecule is oriented in space so that the lowest priority group (4) is pointing away from the observer. The sequence from priority 1 to 2 to 3 is then observed.[5]

Data Presentation: Priority Assignments for Chiral Centers

The following tables summarize the CIP priority assignments for the substituents on the chiral centers of this compound.

Table 1: CIP Priority Assignments for Carbon-2 (C2)

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -CH(CH3)CH2CH3 | The first carbon is attached to another carbon, a methyl group, and an ethyl group. |

| 2 | -CH2OH | The first carbon is attached to an oxygen, which has a higher atomic number than carbon. |

| 3 | -CH3 | The first carbon is attached to three hydrogens. |

| 4 | -H | Hydrogen has the lowest atomic number. |

Table 2: CIP Priority Assignments for Carbon-3 (C3)

| Priority | Substituent Group | Rationale for Assignment |

| 1 | -CH(CH3)CH2OH | The first carbon is attached to another carbon, a methyl group, and a hydroxymethyl group. |

| 2 | -CH2CH3 | The first carbon is attached to another carbon and two hydrogens. |

| 3 | -CH3 | The first carbon is attached to three hydrogens. |

| 4 | -H | Hydrogen has the lowest atomic number. |

Visualization of Molecular Structure and Chiral Centers

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and highlights the identified chiral centers.

Figure 1: Molecular structure of this compound with chiral centers (C*) highlighted.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 3. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 4. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2,3-Dimethyl-1-pentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1-pentanol, targeting researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~3.4-3.6 | m | 2H | -CH₂OH |

| ~1.6-1.7 | m | 1H | -CH(CH₃)- |

| ~1.2-1.5 | m | 3H | -CH(CH₃)CH₂- & -OH |

| ~0.8-0.9 | m | 12H | -CH(CH₃), -CH₂CH₃, -C(CH₃)H- |

Note: The ¹H NMR spectrum of this compound can be complex due to the presence of stereoisomers, leading to overlapping multiplets. The assignments are based on general chemical shift ranges for similar aliphatic alcohols.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~65-68 | -CH₂OH |

| ~40-45 | -CH(CH₃)CH₂OH |

| ~30-35 | -CH(CH₃)CH₂CH₃ |

| ~20-25 | -CH₂CH₃ |

| ~10-20 | -CH₃ (all methyl groups) |

Note: Specific assignments for each of the seven carbon atoms require more detailed 2D NMR analysis. The provided ranges are typical for the carbon environments present in the molecule.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3340 (broad) | O-H stretch | Strong and broad, indicative of hydrogen-bonded hydroxyl group. |

| ~2960, ~2870 | C-H stretch | Strong, characteristic of sp³ C-H bonds in alkyl groups. |

| ~1460 | C-H bend | Methylene (-CH₂-) and methyl (-CH₃) scissoring. |

| ~1380 | C-H bend | Methyl (-CH₃) umbrella mode. |

| ~1040 | C-O stretch | Strong, characteristic of a primary alcohol. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 83 | High | [M - H₂O - CH₃]⁺ |

| 70 | High | [M - H₂O - C₂H₄]⁺ (from dehydration and rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Note: The fragmentation of alcohols in EI-MS is complex and often involves rearrangements. The molecular ion peak is typically weak or absent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

For ¹³C NMR, a more concentrated sample is preferred; dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound

-

FT-IR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens tissue

Procedure (using salt plates):

-

Background Spectrum:

-

Ensure the salt plates are clean and dry.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

-

Sample Preparation:

-

Place one drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue. Store them in a desiccator.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C.

-

Set the injector temperature to a value that ensures rapid volatilization (e.g., 250°C).

-

Set the MS ion source temperature to approximately 200-250°C.

-

Set the ionization energy to the standard 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the GC peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion (if present) and major fragment ions.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of 2,3-Dimethyl-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-1-pentanol. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, presents the available data, and offers a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a branched-chain alcohol with the chemical formula C7H16O. Its structure, featuring a hydroxyl group and a seven-carbon branched alkyl chain, dictates its physicochemical properties, including its solubility. It is recognized for its use as a solvent and as an intermediate in organic synthesis.[1][2] Understanding its solubility is crucial for its application in chemical reactions, formulations, and purification processes.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. The primary available data point is its solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 22.5 | 1 to 5 mg/mL[3][4] |

Note: 72.5 °F is approximately 22.5 °C.

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound in various organic solvents. Its molecular structure has both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon tail.

-

Polar Protic Solvents (e.g., ethanol, methanol): Due to the presence of the hydroxyl group, this compound is expected to be miscible with other low-molecular-weight alcohols through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the hydroxyl group of the alcohol.

-

Nonpolar Solvents (e.g., hexane, toluene): The relatively large nonpolar alkyl chain of this compound suggests it will be soluble in nonpolar solvents through London dispersion forces.

Experimental Protocol for Determining Solubility

The following is a general methodology for determining the solubility of a liquid, such as this compound, in an organic solvent. This can be adapted for both qualitative screening and quantitative determination.

Objective: To determine the miscibility or quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Calibrated pipettes and burettes

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or water bath

-

Analytical balance (for quantitative analysis)

-

Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

Qualitative Miscibility Testing:

-

Add 1 mL of the chosen organic solvent to a clear vial.

-

Incrementally add this compound to the solvent, starting with a small volume (e.g., 0.1 mL).

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the mixture for homogeneity. The formation of a single clear phase indicates miscibility. If two distinct layers form, the substances are immiscible. If the solution becomes cloudy, they are partially miscible.

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare a series of vials with a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Seal the vials and place them in a constant temperature bath.

-

Agitate the vials using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow any undissolved solute to separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another appropriate analytical method to determine the concentration of this compound.

-

The solubility is then calculated and expressed in units such as mg/mL or g/100g of solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,3-Dimethyl-1-pentanol (CAS No: 10143-23-4), a C7 aliphatic alcohol. The information contained herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and reliable data for this compound. This document summarizes key quantitative data, outlines general experimental protocols for the determination of thermodynamic properties, and provides a visual representation of a standard purification workflow.

Core Thermodynamic and Physical Properties

The following tables summarize the essential thermodynamic and physical properties of this compound. The data has been compiled from various sources, including the National Toxicology Program (NTP) and other chemical databases.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 155 - 156 °C (311 to 313 °F) at 760 mmHg | [1][3] |

| Flash Point | 61.1 °C (142 °F) | [1][3] |

| Density | 0.839 g/cm³ at 23.3 °C (73.9 °F) | [1][3] |

| Solubility in Water | 1 to 5 mg/mL at 22.5 °C (72.5 °F) | [1][3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Conditions | Source |

| Vapor Pressure | 1 mmHg | 50 °C (122 °F) | [1][3] |

| 20 mmHg | 70 °C (158 °F) | [1][3] | |

| 60 mmHg | 95 °C (203 °F) | [1][3] |

Experimental Protocols

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of this compound as a function of temperature.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity. If necessary, purify the sample by fractional distillation.

-

Accurately weigh a small amount of the liquid (typically 5-15 mg) into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire) across the desired temperature range.

-

-

Measurement Procedure (Three-Step Method):

-

Baseline Run: Perform a scan with two empty, sealed pans to obtain the baseline heat flow.

-

Sapphire Run: Replace the sample pan with a pan containing a sapphire standard of known mass and perform a scan under the same conditions.

-

Sample Run: Replace the sapphire pan with the pan containing the this compound sample and perform the final scan.

-

-

DSC Program:

-

Equilibrate the sample at the starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Hold the sample at the final temperature for a short period.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis:

-

The heat flow is measured continuously as a function of temperature.

-

The specific heat capacity (Cp) is calculated using the following equation: Cp_sample = (Q_sample - Q_empty) / (m_sample * β) * (m_sapphire / (Q_sapphire - Q_empty)) * Cp_sapphire where:

-

Cp is the specific heat capacity

-

Q is the heat flow

-

m is the mass

-

β is the heating rate

-

-

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of this compound at different temperatures.

Methodology:

-

Apparatus Setup:

-

A thermostated vessel equipped with a pressure transducer and a temperature sensor is used. The vessel is connected to a vacuum pump.

-

-

Sample Preparation:

-

A small, degassed sample of high-purity this compound is introduced into the vessel. Degassing is crucial to remove dissolved gases that would contribute to the total pressure. This can be achieved by several freeze-pump-thaw cycles.

-

-

Measurement Procedure:

-

The vessel containing the sample is immersed in a constant-temperature bath.

-

The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the liquid at that temperature.

-

The temperature of the bath is then changed to a new setpoint, and the process is repeated to obtain vapor pressure data at various temperatures.

-

-

Data Analysis:

-

The vapor pressure is recorded directly from the pressure transducer at each corresponding temperature.

-

The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine equation to model the vapor pressure-temperature relationship and to determine the enthalpy of vaporization.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the purification of a liquid alcohol, such as this compound, using fractional distillation.

Caption: Generalized workflow for the purification of an alcohol by fractional distillation.

References

The Reactivity of the Hydroxyl Group in 2,3-Dimethyl-1-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 2,3-Dimethyl-1-pentanol. This branched-chain primary alcohol is a valuable intermediate in organic synthesis. Its reactivity is centered around the hydroxyl (-OH) group, which can undergo a variety of transformations, including oxidation, esterification, etherification, and conversion to alkyl halides. The steric hindrance imparted by the methyl groups at the C2 and C3 positions plays a significant role in influencing the kinetics and outcomes of these reactions.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde (2,3-dimethylpentanal) or a carboxylic acid (2,3-dimethylpentanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 2,3-Dimethylpentanal

The selective oxidation of this compound to its corresponding aldehyde, 2,3-dimethylpentanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Table 1: Summary of Quantitative Data for the Oxidation of Analogous Primary Alcohols

| Reaction | Oxidizing Agent | Solvent | Temperature (°C) | Approx. Time (h) | Typical Yield (%) | Citation |

| Swern Oxidation of 3,3-Dimethyl-1-butanol | DMSO, Oxalyl Chloride, TEA | Dichloromethane | -78 | 1-2 | 85-95 | |

| PCC Oxidation of 3,3-Dimethyl-1-butanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-4 | 70-85 |

Note: Data presented is for structurally similar, sterically hindered primary alcohols and should be considered representative.

Experimental Protocol: Swern Oxidation (Adapted for this compound)

This procedure is adapted from protocols for other sterically hindered primary alcohols.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM in one of the dropping funnels. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes after addition.

-

Prepare a solution of this compound (1.0 eq) in anhydrous DCM in the second dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

-

Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylpentanal.

-

The crude product can be purified by distillation or flash column chromatography.

Experimental Workflow: Swern Oxidation

Caption: Workflow for the Swern oxidation of this compound.

Esterification of the Hydroxyl Group

This compound reacts with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Table 2: Summary of Quantitative Data for Fischer Esterification

| Reactants | Catalyst | Temperature (°C) | Approx. Time (h) | Typical Yield (%) | Citation |

| Isopentyl alcohol + Acetic acid | Sulfuric Acid | Reflux | 1 | 80-90 |

Note: Data presented is for a structurally similar primary alcohol and should be considered representative.

Experimental Protocol: Fischer Esterification (Adapted for this compound)

This protocol describes the synthesis of 2,3-dimethylpentyl acetate.

Materials:

-

This compound

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 2.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the 2,3-dimethylpentyl acetate by distillation.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of Fischer Esterification.

Etherification of the Hydroxyl Group

The Williamson ether synthesis is a versatile method for preparing ethers from this compound. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Table 3: Summary of Quantitative Data for Williamson Ether Synthesis

| Reaction Type | Base | Alkyl Halide | Solvent | Temperature (°C) | Typical Yield (%) | Citation | |---|---|---|---|---|---| | General Williamson Synthesis | NaH or Na | Primary Alkyl Halide | THF or DMF | 50-100 | 50-95 |[1] |

Experimental Protocol: Williamson Ether Synthesis (Adapted for this compound)

This protocol describes the synthesis of a generic alkyl 2,3-dimethylpentyl ether.

Materials:

-

This compound

-

Sodium Hydride (NaH) or Sodium metal (Na)

-

A primary alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-